molecular formula C31H34N4O8 B585128 Darexaban maleate CAS No. 365462-24-4

Darexaban maleate

Cat. No.: B585128
CAS No.: 365462-24-4
M. Wt: 590.6 g/mol
InChI Key: WHMPMUVISXATBH-BTJKTKAUSA-N
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Description

Darexaban maleate, also known as YM150, is a direct inhibitor of factor Xa. It was developed by Astellas Pharma as an experimental drug with anticoagulant and antithrombotic properties. The compound was primarily investigated for its potential to prevent venous thromboembolism after major orthopedic surgery, stroke in patients with atrial fibrillation, and possibly ischemic events in acute coronary syndrome .

Preparation Methods

The synthesis of Darexaban maleate involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key synthetic route includes the formation of N-[2-hydroxy-6-(4-methoxybenzamido)phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Chemical Reactions Analysis

Darexaban maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce new functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Darexaban maleate exerts its effects by directly inhibiting factor Xa, an essential blood coagulation factor responsible for the initiation of the coagulation cascade. Factor Xa cleaves prothrombin to its active form thrombin, which then converts soluble fibrinogen to insoluble fibrin and activates platelets. By inhibiting factor Xa, this compound prevents the formation of blood clots and reduces the risk of thromboembolic events .

Comparison with Similar Compounds

Darexaban maleate belongs to the class of organic compounds known as benzanilides. Similar compounds include:

    Rivaroxaban: Another direct factor Xa inhibitor used as an anticoagulant.

    Apixaban: A factor Xa inhibitor with similar anticoagulant properties.

    Edoxaban: Another member of the factor Xa inhibitor class used to prevent thromboembolic events.

Compared to these compounds, this compound has unique structural features and pharmacokinetic properties that were explored during its development. its development was discontinued in September 2011 due to increased bleeding rates observed in clinical trials .

Biological Activity

Darexaban maleate, also known as YM150, is an experimental direct factor Xa inhibitor developed by Astellas Pharma. It has been primarily investigated for its anticoagulant properties aimed at preventing venous thromboembolism (VTE) in various clinical settings, particularly post-major orthopedic surgery and in patients with atrial fibrillation. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical studies, and safety profile.

Darexaban functions as a selective and competitive inhibitor of factor Xa (FXa), a crucial enzyme in the coagulation cascade. By inhibiting FXa, darexaban reduces the conversion of prothrombin to thrombin, thereby decreasing fibrin formation and platelet activation. This mechanism effectively lowers the risk of thrombus formation, which is essential in conditions such as atrial fibrillation and VTE.

Pharmacokinetics

Darexaban is rapidly absorbed after oral administration and extensively metabolized in the liver to its active metabolite, darexaban glucuronide (YM-222714). The pharmacokinetic profile reveals:

  • Absorption : Peak plasma concentrations occur 1-1.5 hours post-dose.
  • Half-life : Darexaban has a short half-life; however, darexaban glucuronide has a longer half-life of approximately 14-18 hours.
  • Metabolism : The drug undergoes glucuronidation primarily via UDP-glucuronosyltransferases (UGTs), particularly UGT1A9 and UGT1A10 in the liver and intestine, respectively .
  • Excretion : Darexaban is excreted through urine and feces with minimal food interaction affecting its absorption .

Efficacy in Thromboembolism Prevention

Clinical trials have demonstrated the efficacy of darexaban in preventing thromboembolic events:

  • Phase II Trials : The RUBY-1 trial assessed darexaban's effectiveness in combination with dual antiplatelet therapy for acute coronary syndrome (ACS) patients. Results indicated a significant increase in bleeding risks without a corresponding reduction in ischemic events .
StudyPopulationOutcomeBleeding Risk
RUBY-1ACS patientsNo effect on ACS; increased bleeding2-4 fold increase

Anticoagulant Activity

In vitro studies have shown that both darexaban and its glucuronide metabolite exhibit potent anticoagulant effects:

  • Ki Values : Darexaban and darexaban glucuronide have Ki values of 0.031 μM and 0.020 μM for FXa inhibition, respectively.
  • Prothrombin Time : Doubling concentrations required to prolong prothrombin time were found to be 1.2 μM for darexaban and 0.95 μM for the glucuronide metabolite .

Comparative Studies

Comparative studies against traditional anticoagulants like warfarin indicate that darexaban effectively suppresses thrombus formation without significantly prolonging bleeding time:

DrugID₅₀ (mg/kg)Effect on Bleeding Time
Darexaban0.97 (venous) / 16.7 (A-V shunt)Minimal effect
WarfarinNot specifiedSignificant prolongation

Safety Profile

Despite its promising anticoagulant activity, the safety profile of darexaban raised concerns during clinical trials:

  • Bleeding Events : Increased rates of bleeding were noted, particularly when combined with dual antiplatelet therapy.
  • Discontinuation of Development : Due to safety concerns and lack of efficacy in specific applications, Astellas Pharma discontinued the development of darexaban in September 2011 .

Q & A

Basic Research Questions

Q. What is the primary metabolic pathway of Darexaban maleate, and how is its active metabolite quantified in pharmacokinetic studies?

this compound undergoes rapid glucuronidation via UDP-glucuronosyltransferases (UGT1A9 and UGT1A10), forming Darexaban glucuronide, the pharmacologically active metabolite. Quantification uses validated LC-MS/MS methods to measure plasma concentrations of both the parent drug and metabolite, ensuring sensitivity for low Darexaban levels (<1% of metabolite concentrations). This approach is critical for distinguishing between systemic exposure of the prodrug and its active form .

Q. How selective is this compound against related serine proteases, and what experimental approaches validate this selectivity?

Darexaban exhibits high selectivity for factor Xa (IC50 = 54.6 nM) over thrombin, trypsin, and kallikrein. Competitive binding assays with fluorogenic substrates under standardized pH and temperature conditions confirm specificity. Enzymatic inhibition studies using recombinant proteases further validate its target selectivity, minimizing off-target anticoagulant effects .

Q. Which analytical techniques are validated for simultaneous quantification of Darexaban and its glucuronide metabolite in biological matrices?

LC-MS/MS with deuterated internal standards achieves lower limits of quantification (LLOQ) of 0.1 ng/mL for both analytes. Chromatographic separation employs C18 columns with methanol/0.1% formic acid gradients, resolving peaks from endogenous compounds. Method validation follows ICH guidelines for precision, accuracy, and matrix effects .

Advanced Research Questions

Q. What methodological considerations are essential when designing clinical studies to assess drug interactions between Darexaban and CYP3A4/P-gp inducers like Rifampicin?

Key considerations include:

  • Study Design : Open-label, single-sequence trials with washout periods (e.g., 10-day Rifampicin pre-treatment) to minimize carryover effects .
  • PK Endpoints : Non-compartmental analysis (WinNonlin) of AUC, Cmax, and t1/2, with geometric mean ratios (GMR) and 90% CIs to evaluate interaction significance. Predefined bounds (80–125%) establish clinical relevance .
  • Safety Monitoring : Serial ECGs, liver function tests, and AE reporting aligned with ICH guidelines .

Q. How can researchers resolve apparent contradictions between increased Cmax and unchanged AUC of Darexaban glucuronide when co-administered with Rifampicin?

Mechanistic studies suggest Rifampicin induces intestinal UGT1A10, accelerating first-pass metabolism and increasing Cmax. Compensatory hepatic clearance via OATP1B3 maintains unchanged AUC. In vitro transporter inhibition assays and population PK modeling dissect these pathways, while stable isotope tracers differentiate intestinal vs. hepatic contributions .

Q. What statistical approaches are appropriate for analyzing pharmacokinetic drug interaction data in crossover studies involving Darexaban?

ANOVA on log-transformed AUC/Cmax with 90% CIs for GMRs, predefining no-interaction bounds (80–125%). For non-normal tmax data, non-parametric tests (e.g., Wilcoxon signed-rank) are applied. Sensitivity analyses exclude outliers impacting variability, and bootstrap resampling validates robustness .

Q. How do genetic polymorphisms in UGT1A enzymes influence interindividual variability in Darexaban glucuronidation?

Genotype-phenotype correlation studies identify SNPs (e.g., UGT1A9*3) associated with reduced glucuronidation. Pharmacogenomic trials stratify participants by UGT1A haplotype, measuring metabolite/parent ratios via population PK analysis. In vitro supersome assays with variant enzymes quantify catalytic efficiency differences .

Q. What PK-PD modeling strategies link Darexaban glucuronide exposure to anticoagulant effects in early-phase trials?

Emax models correlate plasma AUC with anti-FXa activity and INR changes. Bayesian hierarchical models account for interoccasion variability, while Monte Carlo simulations predict dose-response relationships under varying metabolic phenotypes. Ex vivo thrombin generation assays validate model predictions .

Q. Methodological Notes

  • Drug Interaction Studies : Prioritize adaptive designs for enzyme inducers/transporters, leveraging physiologically based PK (PBPK) models to optimize sampling schedules .
  • Analytical Rigor : Include incurred sample reanalysis (ISR) to validate assay reproducibility, particularly for unstable glucuronides .
  • Data Interpretation : Distinguish between statistical significance (90% CIs) and clinical relevance (AUC shifts >2-fold) when evaluating interactions .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;N-[2-hydroxy-6-[(4-methoxybenzoyl)amino]phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4.C4H4O4/c1-30-15-4-16-31(18-17-30)21-11-7-19(8-12-21)27(34)29-25-23(5-3-6-24(25)32)28-26(33)20-9-13-22(35-2)14-10-20;5-3(6)1-2-4(7)8/h3,5-14,32H,4,15-18H2,1-2H3,(H,28,33)(H,29,34);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMPMUVISXATBH-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365462-24-4
Record name Benzamide, N-[2-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-3-hydroxyphenyl]-4-methoxy-, (2Z)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365462-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Darexaban maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365462244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DAREXABAN MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03RTP2436R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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